molecular formula C21H14F3N3O3 B3501803 N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide

N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B3501803
M. Wt: 413.3 g/mol
InChI Key: GCMDNTZPKZULMN-UHFFFAOYSA-N
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Description

N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a nitrophenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the condensation reaction between 3-nitrobenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
  • N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(methyl)benzamide

Uniqueness

N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both a trifluoromethyl group and a nitrophenyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[(3-nitrophenyl)methylideneamino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O3/c22-21(23,24)16-10-8-15(9-11-16)20(28)26-19-7-2-1-6-18(19)25-13-14-4-3-5-17(12-14)27(29)30/h1-13H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMDNTZPKZULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 2
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 3
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 4
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 5
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide
Reactant of Route 6
N-(2-{[(E)-(3-nitrophenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide

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